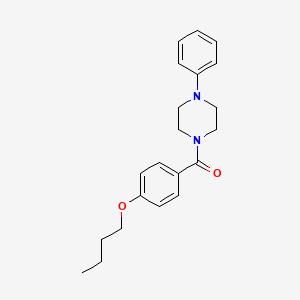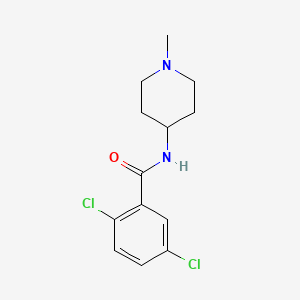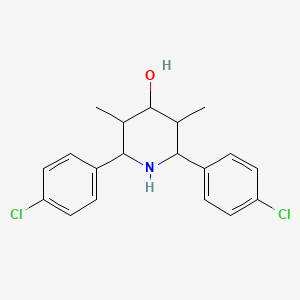![molecular formula C16H14ClNO B5177226 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as CMAP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. CMAP belongs to the class of chalcones, which are natural or synthetic compounds that exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to exert its effects through various pathways. 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a role in inflammation and cancer development. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one also exhibits anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of novel 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one derivatives with improved solubility and efficacy. Another potential direction is the investigation of the synergistic effects of 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one with other anticancer drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory properties of 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Synthesis Methods
3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction between 5-chloro-2-methylbenzaldehyde and acetophenone in the presence of a base catalyst. The resulting product is then reduced to form 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Scientific Research Applications
3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-7-8-14(17)11-15(12)18-10-9-16(19)13-5-3-2-4-6-13/h2-11,18H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMPRDADRBZOU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5177143.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)


![3-methyl-1-phenyl-N-[4-(phenyldiazenyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5177230.png)
![2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B5177232.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5177239.png)


![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)